4-(1,3-dioxan-2-yl)-N-methylbutanamide
Description
4-(1,3-dioxan-2-yl)-N-methylbutanamide is a synthetic amide derivative characterized by a 1,3-dioxane ring substituted at the fourth carbon of a butanamide backbone, with an N-methyl group on the amide nitrogen.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(1,3-dioxan-2-yl)-N-methylbutanamide |
InChI |
InChI=1S/C9H17NO3/c1-10-8(11)4-2-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3,(H,10,11) |
InChI Key |
MRHFTKRKLMUFMY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCC1OCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxan-2-yl)-N-methylbutanamide typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst to form the 1,3-dioxane ring . The N-methylbutanamide moiety can be introduced through subsequent reactions involving amide formation. Common reagents used in these reactions include toluenesulfonic acid as a catalyst and molecular sieves for water removal .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxan-2-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2/Ni, H2/Rh, and other reducing agents.
Substitution: Alkyl halides, sodium hydride (NaH), and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(1,3-Dioxan-2-yl)-N-methylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-dioxan-2-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Compounds for Comparison :
N-(4-nitrophenyl)butanamide (N4NB) : Features a nitro group on the aromatic ring, contrasting with the aliphatic dioxane substituent in the target compound. The nitro group introduces strong electron-withdrawing effects, reducing solubility in polar solvents compared to the dioxane moiety .
bis(4-(benzyloxy)-3-(1,3-dioxan-2-yl)phenyl)-methanamine: Shares the 1,3-dioxane ring but incorporates a benzyloxy group and a methanamine core.
4-(1,3-dioxo-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide : Replaces the dioxane with a dioxo-isoindole ring, increasing aromaticity and rigidity. The ethoxy group may enhance lipophilicity relative to the N-methyl group .
Data Table 1: Substituent Effects on Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
